molecular formula C55H87NO22 B1448110 methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate CAS No. 1314876-23-7

methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate

Cat. No.: B1448110
CAS No.: 1314876-23-7
M. Wt: 1114.3 g/mol
InChI Key: YTNDZPWJWHXCJL-TVHAMRBQSA-N
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Description

“Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-” is a complex compound that contains a total of 168 bonds, including 81 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 9 double bonds, 3 six-membered rings, 2 esters (aliphatic), 1 tertiary amine (aliphatic), 14 hydroxyl groups, 12 secondary alcohols, and 4 ethers (aliphatic) .


Synthesis Analysis

The synthesis of this compound seems to involve complex procedures. One of the related compounds, “Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2h-imidazol-2-ylidene]dichloro (1-methyl-1h-imidazole-kn3)-, (sp-4-1)-”, has a CAS Number of 1314876-23-7 and a molecular weight of 648.03 . It’s worth noting that the synthesis of these types of compounds often requires specialized knowledge and equipment .


Molecular Structure Analysis

The molecular structure of “Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-” is quite complex. It includes a palladium atom, multiple carbon and hydrogen atoms, and other elements . The exact structure can be determined using techniques such as X-ray crystallography .

Scientific Research Applications

Catalyst in Carbon-Carbon Couplings

Palladium is utilized as a catalyst in carbon-carbon couplings such as the Heck, Stille, and Suzuki reactions. It has shown excellent catalytic activity in Heck carbon-carbon coupling reactions, particularly with certain palladium catalysts like bi-1-3-bis(phenylmethyl) benzimidazolium bromo palladium(II) and bi-1,3-bis[(4-chlorophenyl)methyl]-1-benzimidazolium bromo palladium(II) (Said, Mustakim, Sani, & Baharin, 2018).

Efficient Catalyst for Arylation and Alkoxycarbonylation

Palladium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) is reported as an efficient catalyst for regioselective direct C-2 arylation of heterocycles with aryl halides, providing good to excellent yields of products (Nandurkar, Bhanushali, Bhor, & Bhanage, 2008). It is also effective in alkoxycarbonylation and aminocarbonylation reactions under milder operating conditions (Tambade, Patil, & Bhanage, 2009).

Synthesis and Structural Analysis

Palladium(II) complexes containing neutral or anionic bis(oxazoline) ligands have been synthesized for structural analysis, impacting the structure around palladium, especially the bite angle and dihedral angles between phenyl rings (Tsutsumi, Itagaki, & Nomura, 2017).

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular functions, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial catalytic properties, while at higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels. It is essential to determine the optimal dosage to minimize toxicity while maximizing its beneficial effects.

Metabolic Pathways

Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its catalytic activity. The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical applications.

Transport and Distribution

The transport and distribution of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation can affect its activity and function. Studies have shown that the compound can be transported to specific cellular compartments, where it exerts its catalytic effects.

Subcellular Localization

Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization is essential for its catalytic activity and interaction with cellular components.

Properties

IUPAC Name

methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H87NO22/c1-31-19-17-15-13-11-9-7-8-10-12-14-16-18-20-38(77-53-50(68)46(48(66)34(4)76-53)56(5)30-55(72)51(69)49(67)42(63)29-74-55)26-43-45(52(70)73-6)41(62)28-54(71,78-43)27-37(59)24-40(61)39(60)22-21-35(57)23-36(58)25-44(64)75-33(3)32(2)47(31)65/h7-20,31-43,45-51,53,57-63,65-69,71-72H,21-30H2,1-6H3/b8-7+,11-9+,12-10+,15-13+,16-14+,19-17+,20-18+/t31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41-,42+,43-,45+,46-,47+,48+,49+,50-,51-,53-,54+,55+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNDZPWJWHXCJL-DMJFHGPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N(C)CC4(C(C(C(CO4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N(C)C[C@@]4([C@H]([C@@H]([C@@H](CO4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H87NO22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1114.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314876-23-7
Record name 1-methyl-1H-imidazole; {1,3-bis[2,6-bis(propan-2-yl)phenyl]-2,3-dihydro-1H-imidazol-2-ylidene}dichloropalladium
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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